molecular formula C13H11NO2S B8579438 S-2-Pyridyl 4-methoxybenzothioate

S-2-Pyridyl 4-methoxybenzothioate

Cat. No.: B8579438
M. Wt: 245.30 g/mol
InChI Key: AALRFYZYYSEBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-2-Pyridyl 4-methoxybenzothioate is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

S-pyridin-2-yl 4-methoxybenzenecarbothioate

InChI

InChI=1S/C13H11NO2S/c1-16-11-7-5-10(6-8-11)13(15)17-12-4-2-3-9-14-12/h2-9H,1H3

InChI Key

AALRFYZYYSEBQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)SC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure described above, reaction of p-anisoyl chloride (4.70 g, 30.0 mmol) with 2-mercaptopyridine (3.33 g, 30.0 mmol) in THF (30 mL) for 30 min at room temperature afforded pale yellow solid after precipitation (6.70 g, 91%): mp 73° C.; 1H NMR δ 3.88 (s, 3H), 6.93-7.00 (m, 2H), 7.30-7.34 (m, 1H), 7.70-7.74 (m, 2H), 7.75-7.80 (m, 1H), 7.97-8.02 (m, 1H), 8.64-8.69 (m, 1H); Anal. Calcd for C13H11NO2S: C, 63.65; H, 4.52; N, 5.71. Found: C, 63.78; H, 4.59; N, 5.66.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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